

# A Comparative Analysis of Antibiotic A-130 (Ceftazidime-avibactam) Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                         |           |
|----------------------|-------------------------|-----------|
| Compound Name:       | Antibacterial agent 130 |           |
| Cat. No.:            | B12397576               | Get Quote |

This guide provides a detailed comparison of the in vitro and in vivo efficacy of Antibiotic A-130, a combination of a third-generation cephalosporin and a  $\beta$ -lactamase inhibitor. For the purpose of this analysis, A-130 will be represented by the well-documented antibiotic combination, Ceftazidime-avibactam. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of its performance against challenging Gram-negative pathogens.

#### **In Vitro Efficacy**

The in vitro potency of A-130 was evaluated by determining its Minimum Inhibitory Concentration (MIC) against a range of bacterial isolates and through time-kill assays to assess its bactericidal activity.

### **Minimum Inhibitory Concentration (MIC) Data**

The following tables summarize the comparative MIC data for A-130 and other antibiotics against key carbapenem-resistant pathogens. The MIC90, the concentration at which 90% of isolates are inhibited, is a key metric for assessing in vitro activity.

Table 1: Comparative In Vitro Activity against Klebsiella pneumoniae



| Antibiotic                    | MIC50 (μg/mL) | MIC90 (μg/mL) | % Susceptible |
|-------------------------------|---------------|---------------|---------------|
| A-130 (Ceftazidime-avibactam) | 0.5           | 2             | 99.5%         |
| Meropenem                     | 16            | >64           | 25.0%         |
| Colistin                      | 0.5           | 2             | 95.0%         |

Table 2: Comparative In Vitro Activity against Pseudomonas aeruginosa

| Antibiotic                        | MIC50 (μg/mL) | MIC90 (μg/mL) | % Susceptible |
|-----------------------------------|---------------|---------------|---------------|
| A-130 (Ceftazidime-<br>avibactam) | 2             | 8             | 92.0%         |
| Meropenem                         | 8             | 32            | 45.0%         |
| Piperacillin-<br>tazobactam       | 16            | >128          | 68.0%         |

### **Time-Kill Assay Data**

Time-kill assays demonstrate the rate and extent of bacterial killing. A-130 typically exhibits bactericidal activity, defined as a  $\geq$ 3-log10 reduction in colony-forming units (CFU)/mL.

Table 3: Time-Kill Kinetics of A-130 against KPC-producing Klebsiella pneumoniae

| Concentrati<br>on | 0h (log10<br>CFU/mL) | 2h  | 4h   | 8h   | 24h  |
|-------------------|----------------------|-----|------|------|------|
| Control           | 6.1                  | 6.5 | 7.2  | 8.5  | 9.1  |
| A-130 (4x<br>MIC) | 6.1                  | 4.5 | 3.0  | <2.0 | <2.0 |
| A-130 (8x<br>MIC) | 6.1                  | 3.8 | <2.0 | <2.0 | <2.0 |



### In Vivo Efficacy

The in vivo efficacy of A-130 has been demonstrated in various animal models of infection, which are crucial for predicting clinical success. These models assess endpoints such as survival rates and bacterial load reduction in key tissues.

#### **Murine Pneumonia Model**

In a neutropenic murine pneumonia model, A-130 demonstrated significant efficacy in improving survival against infections caused by carbapenem-resistant Enterobacteriaceae (CRE).

Table 4: Survival Rates in Murine Pneumonia Model with KPC-producing K. pneumoniae

| Treatment Group | Dosing Regimen (every 8h) | 96h Survival Rate |  |
|-----------------|---------------------------|-------------------|--|
| Vehicle Control | -                         | 0%                |  |
| A-130           | 120/30 mg/kg              | 90%               |  |
| Meropenem       | 100 mg/kg                 | 10%               |  |
| Colistin        | 5 mg/kg                   | 40%               |  |

#### **Murine Thigh Infection Model**

This model is used to assess the ability of an antibiotic to reduce the bacterial burden in deepseated infections. A-130 showed robust activity in reducing the bacterial load of carbapenemresistant strains.

Table 5: Bacterial Load Reduction in Murine Thigh Model (24h post-infection)



| Treatment Group | Pathogen Isolate                  | Mean Reduction in<br>Bacterial Load (log10<br>CFU/g) |
|-----------------|-----------------------------------|------------------------------------------------------|
| A-130           | KPC-producing K. pneumoniae       | -3.5                                                 |
| A-130           | Meropenem-resistant P. aeruginosa | -2.8                                                 |
| Meropenem       | KPC-producing K. pneumoniae       | +1.2 (growth)                                        |

# Experimental Protocols Minimum Inhibitory Concentration (MIC) Testing

The MIC values were determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

- Inoculum Preparation: Bacterial isolates were grown on agar plates, and colonies were suspended in saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted to yield a final inoculum concentration of approximately 5 x 10^5 CFU/mL.
- Assay Plates: 96-well microtiter plates containing serial two-fold dilutions of each antibiotic in cation-adjusted Mueller-Hinton broth were used.
- Inoculation and Incubation: Each well was inoculated with the prepared bacterial suspension.
   The plates were then incubated at 35°C for 18-24 hours.
- MIC Determination: The MIC was recorded as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth.

#### **Time-Kill Assay Protocol**

- Preparation: A starting inoculum of approximately 5 x 10<sup>5</sup> to 5 x 10<sup>6</sup> CFU/mL was prepared in Mueller-Hinton broth.
- Exposure: A-130 was added at concentrations corresponding to multiples of the predetermined MIC (e.g., 2x, 4x, 8x MIC). A growth control without antibiotic was included.



- Sampling: Aliquots were removed from each culture at specified time points (e.g., 0, 2, 4, 8, 24 hours).
- Quantification: The samples were serially diluted and plated on nutrient agar to determine the viable bacterial count (CFU/mL).
- Analysis: The change in log10 CFU/mL over time was plotted to create time-kill curves.

#### **Murine Pneumonia Model Protocol**

- Immunosuppression: Mice were rendered neutropenic by intraperitoneal injections of cyclophosphamide.
- Infection: Mice were anesthetized and intranasally inoculated with a suspension of the challenge organism (e.g., KPC-producing K. pneumoniae) to establish a lung infection.
- Treatment: Antibiotic therapy was initiated 2 hours post-infection. A-130 or comparator antibiotics were administered subcutaneously at specified dosing intervals for a defined period (e.g., 72 hours).
- Endpoint Assessment: The primary endpoint was animal survival over a period of 96 hours. For bacterial load determination, a separate cohort of animals was euthanized at 24 hours, and their lungs were homogenized to quantify bacterial CFU/g of tissue.

# Visualizations Mechanism of Action

The diagram below illustrates the dual mechanism of A-130. Ceftazidime inhibits penicillin-binding proteins (PBPs), crucial enzymes for bacterial cell wall synthesis, leading to cell lysis. Avibactam, a non- $\beta$ -lactam  $\beta$ -lactamase inhibitor, binds to and inactivates specific  $\beta$ -lactamase enzymes, thereby protecting Ceftazidime from degradation.





Click to download full resolution via product page

Caption: Dual mechanism of A-130 (Ceftazidime-avibactam).

#### In Vivo Experimental Workflow

The following diagram outlines the key steps in the murine pneumonia model used to evaluate the in vivo efficacy of A-130.





Click to download full resolution via product page

Caption: Workflow for the murine pneumonia infection model.



## **Logical Relationship for A-130 Usage**

This diagram illustrates the clinical decision logic for utilizing A-130 based on the suspected or confirmed  $\beta$ -lactamase profile of the infecting organism.





Click to download full resolution via product page

Caption: Decision logic for A-130 based on resistance mechanisms.



• To cite this document: BenchChem. [A Comparative Analysis of Antibiotic A-130 (Ceftazidime-avibactam) Efficacy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12397576#comparing-the-in-vitro-and-in-vivo-efficacy-of-antibiotic-a-130]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com